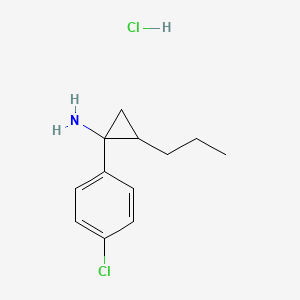
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorphenyl)-2-propylcyclopropan-1-amin-hydrochlorid ist eine chemische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Cyclopropanring umfasst, der an eine Chlorphenylgruppe und eine Propylaminseitenkette gebunden ist. Die Hydrochloridform erhöht ihre Wasserlöslichkeit, wodurch sie für verschiedene Anwendungen besser geeignet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Chlorphenyl)-2-propylcyclopropan-1-amin-hydrochlorid umfasst in der Regel mehrere Schritte. Eine übliche Methode beginnt mit der Herstellung von 1-(4-Chlorphenyl)-2-cyclopropyl-1-propanon. Dieser Zwischenstoff wird unter Verwendung eines α-Alkoxy-p-Chlorbenzylphosphonats und Cyclopropylmethylketons durch eine Horner-Wadsworth-Emmons-Reaktion in Gegenwart einer Base und eines organischen Lösungsmittels synthetisiert . Das resultierende Derivat wird dann unter sauren Bedingungen hydrolysiert, um 1-(4-Chlorphenyl)-2-cyclopropyl-1-propanon zu erhalten.
Der letzte Schritt beinhaltet die reduktive Aminierung von 1-(4-Chlorphenyl)-2-cyclopropyl-1-propanon mit Propylamin in Gegenwart eines Reduktionsmittels wie Natriumcyanoborhydrid. Das Produkt wird dann durch Behandlung mit Salzsäure in sein Hydrochloridsalz umgewandelt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, ist jedoch für die Produktion im großen Maßstab optimiert. Das Verfahren beinhaltet die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Verwendung von automatisierten Systemen zur Reagenzzugabe und Produktabtrennung erhöht die Effizienz und Sicherheit des Produktionsprozesses weiter.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-(4-Chlorphenyl)-2-propylcyclopropan-1-amin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid oder andere starke Basen in polaren Lösungsmitteln.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung verschiedener substituierter Phenylderivate.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorphenyl)-2-propylcyclopropan-1-amin-hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Chlorphenyl)-2-propylcyclopropan-1-amin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Es ist bekannt, dass die Verbindung an bestimmte Rezeptoren und Enzyme bindet und deren Aktivität moduliert. Diese Wechselwirkung kann zu Veränderungen in zellulären Signalwegen führen, die letztendlich physiologische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und beteiligten Wege werden noch untersucht, aber vorläufige Studien deuten auf eine Beteiligung an der Neurotransmitterregulation und Ionenkanalmodulation hin .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and ion channel modulation .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorphenyl)-2-propylcyclopropan-1-amin-hydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-(4-Chlorphenyl)-2-(1-Pyrrolidinyl)-pentan-1-on: Bekannt für seine psychoaktiven Eigenschaften.
1-(4-Methylphenyl)-2-(Dimethylamino)-propan-1-on: Wird bei der Synthese von Pharmazeutika verwendet.
4-Chlorphenylhydrazinhydrochlorid: Wird als pharmazeutisches Zwischenprodukt verwendet.
Die Einzigartigkeit von 1-(4-Chlorphenyl)-2-propylcyclopropan-1-amin-hydrochlorid liegt in seinen spezifischen strukturellen Merkmalen, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Sein Cyclopropanring und seine Propylaminseitenkette unterscheiden ihn von anderen Verbindungen, was zu einzigartigen Anwendungen und Wirkungen führt.
Eigenschaften
Molekularformel |
C12H17Cl2N |
|---|---|
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c1-2-3-10-8-12(10,14)9-4-6-11(13)7-5-9;/h4-7,10H,2-3,8,14H2,1H3;1H |
InChI-Schlüssel |
KYYYSXJIDBOQHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC1(C2=CC=C(C=C2)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)
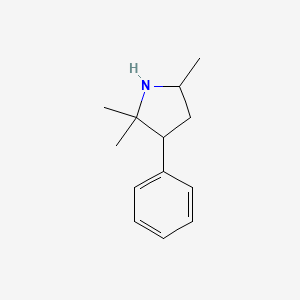
![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)

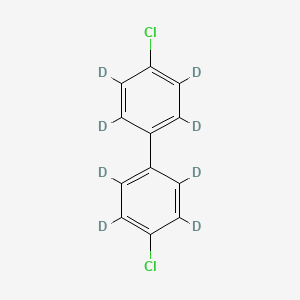
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)

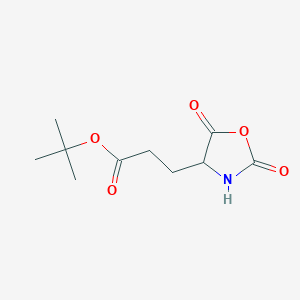
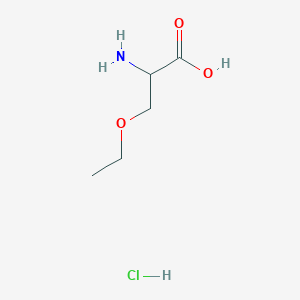
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

